molecular formula C13H14BNO2 B1454270 3-((Phenylamino)methyl)phenylboronic acid CAS No. 690957-43-8

3-((Phenylamino)methyl)phenylboronic acid

Cat. No.: B1454270
CAS No.: 690957-43-8
M. Wt: 227.07 g/mol
InChI Key: YUCBQVDRMDKWEH-UHFFFAOYSA-N
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Description

3-((Phenylamino)methyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a phenylamino methyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((Phenylamino)methyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often forming reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, it can inhibit serine proteases by forming a complex with the active site serine residue. Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, making it useful in the study of carbohydrate recognition and binding .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling proteins. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, potentially leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. This compound can also bind to specific biomolecules, altering their conformation and activity. For instance, this compound may inhibit proteases by forming a complex with the catalytic serine residue, preventing substrate binding and cleavage. Additionally, it can modulate gene expression by interacting with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity. In in vitro studies, the effects of this compound on cells may diminish over time as the compound degrades. In in vivo studies, its stability and degradation can influence its long-term effects on cellular function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects may be observed, where a certain dosage is required to achieve a significant biological effect. It is essential to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes. The subcellular distribution of this compound can influence its effectiveness in modulating cellular processes and achieving desired biological outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Phenylamino)methyl)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced via hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.

    Substitution Reaction: The phenylamino methyl group can be introduced through a substitution reaction involving an appropriate amine and a benzyl halide derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can modify the phenylamino methyl group or other substituents on the phenyl ring.

    Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of catalysts like palladium in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation Products: Boronic esters or boronate complexes.

    Reduction Products: Reduced forms of the phenylamino methyl group.

    Substitution Products: Various substituted phenylboronic acids.

Scientific Research Applications

3-((Phenylamino)methyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the phenylamino methyl group, making it less versatile in certain reactions.

    3-Methoxyphenylboronic acid: Contains a methoxy group instead of the phenylamino methyl group, leading to different reactivity and applications.

    Benzeneboronic acid: A simpler structure with only the boronic acid group attached to a benzene ring.

Uniqueness: 3-((Phenylamino)methyl)phenylboronic acid is unique due to the presence of both the boronic acid group and the phenylamino methyl group, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various fields of research and application.

Properties

IUPAC Name

[3-(anilinomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBQVDRMDKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674452
Record name [3-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690957-43-8
Record name [3-(Anilinomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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